molecular formula C18H16N2O3 B12669801 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol CAS No. 62293-32-7

1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol

Katalognummer: B12669801
CAS-Nummer: 62293-32-7
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: YTDJHHZYTXVRHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol is an organic compound with the molecular formula C18H16N2O3. It is known for its vibrant color and is commonly used as a dye. The compound is characterized by the presence of an azo group (-N=N-) linking a 2,4-dimethoxyphenyl group to a naphthol moiety. This structure imparts unique chemical and physical properties to the compound, making it valuable in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, such as textiles and plastics.

Wirkmechanismus

The mechanism of action of 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

  • 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthalenol
  • 2-Naphthalenol, 1-[2-(2,4-dimethoxyphenyl)diazenyl]

Comparison: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol is unique due to its specific substitution pattern on the phenyl ring and the naphthol moiety. This structure imparts distinct chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications compared to its analogs.

Eigenschaften

CAS-Nummer

62293-32-7

Molekularformel

C18H16N2O3

Molekulargewicht

308.3 g/mol

IUPAC-Name

1-[(2,4-dimethoxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H16N2O3/c1-22-13-8-9-15(17(11-13)23-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21/h3-11,21H,1-2H3

InChI-Schlüssel

YTDJHHZYTXVRHA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.